molecular formula C8H6N2O2 B1287841 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-65-4

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1287841
CAS No.: 800401-65-4
M. Wt: 162.15 g/mol
InChI Key: ANFOMGVCGLRXAC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit FMS kinase, which is involved in various signaling pathways . This inhibition can lead to potential applications in anticancer and antiarthritic drug development. The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can modulate the activity of these biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on FMS kinase can lead to altered cell signaling, which may result in changes in cell proliferation and apoptosis . Additionally, the compound’s impact on gene expression can further influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can form hydrogen bonds with the backbone carbonyl of specific amino acids in the hinge region of target enzymes, such as FMS kinase . This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound’s influence on gene expression can result in the activation or repression of specific genes, further modulating cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 2-8°C, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may result in long-term alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of target enzymes and greater changes in cellular function . At high doses, the compound may also exhibit toxic or adverse effects, which can limit its therapeutic potential. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can influence metabolic flux and metabolite levels by inhibiting specific enzymes involved in these pathways . This inhibition can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more effective modulation of cellular processes. Understanding the subcellular localization of the compound is essential for developing targeted therapies and improving its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriately substituted pyridine derivatives. For example, a palladium-mediated Sonogashira coupling of a substituted pyridine can be followed by cyclization to form the pyrrolo[3,2-c]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of activating groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents and organometallic reagents are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-pyrrolo[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system.

    1H-pyrrolo[3,2-b]pyridine: Differing in the position of the nitrogen atom in the pyridine ring.

    1H-pyrazolo[3,4-c]pyridine: Featuring a pyrazole ring fused to the pyridine ring.

Uniqueness: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOMGVCGLRXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589843
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-65-4
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide solution (2.4 mL, 2M, 4.8 mmol) was added to a solution of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester (Preparation 11, 0.76 g, 4.0 mmol) in ethanol (40 mL) and the mixture heated under reflux for 2 h before being cooled and concentrated in vacuo. The residue was dissolved in a minimum amount of water, glacial acetic acid (1 mL) was added and the solution cooled in a refrigerator for 3 days. The resultant precipitate was collected by filtration washed with ether and dried in vacuo to give the title compound as a cream coloured solid. δH (D2O): 7.05 (1H, s), 7.63 (1H, d), 8.08 (1H, d), 8.94 (1H, s).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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